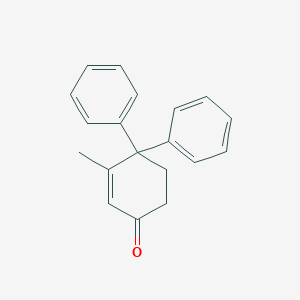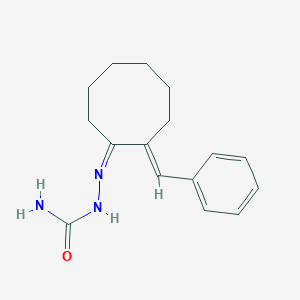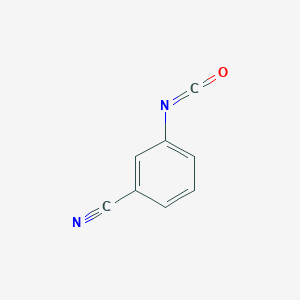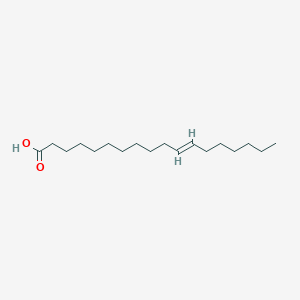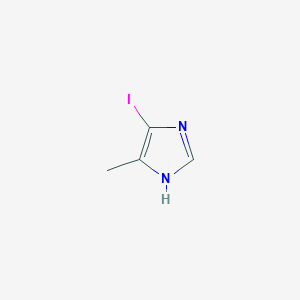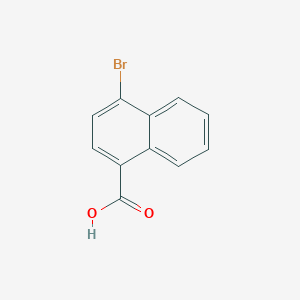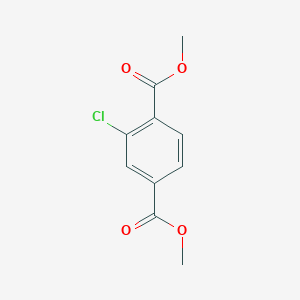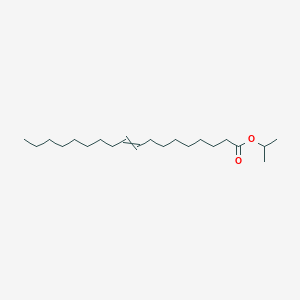
9-Octadecenoic acid (9Z)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Octadecenoic acid (9Z)-, 1-methylethyl ester, also known as methyl oleate, is a fatty acid ester that is commonly used in scientific research applications. It is a colorless liquid that is soluble in organic solvents and has a mild odor. Methyl oleate is synthesized through various methods, and it has been found to have several biochemical and physiological effects.
Mécanisme D'action
Methyl oleate acts as a substrate for lipase enzymes, which catalyze the hydrolysis of the ester bond to release oleic acid and methanol. It has also been found to have antimicrobial properties, although the exact mechanism of action is not fully understood.
Effets Biochimiques Et Physiologiques
Methyl oleate has been found to have several biochemical and physiological effects, including the regulation of lipid metabolism, anti-inflammatory properties, and the potential to induce apoptosis in cancer cells. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl oleate has several advantages for use in lab experiments, including its solubility in organic solvents and its ability to act as a substrate for lipase enzymes. However, it also has some limitations, including its potential to oxidize over time and its relatively short half-life.
Orientations Futures
There are several future directions for the use of 9-Octadecenoic acid (9Z)-, 1-methylethyl ester oleate in scientific research, including its potential as a treatment for neurodegenerative diseases, its use as a substrate for the development of new antibiotics, and its potential as a therapeutic agent for cancer. Further research is needed to fully understand the mechanisms of action and potential applications of 9-Octadecenoic acid (9Z)-, 1-methylethyl ester oleate in these areas.
Méthodes De Synthèse
Methyl oleate can be synthesized through various methods, including the esterification of oleic acid with methanol in the presence of a catalyst, transesterification of triglycerides, and direct esterification of free fatty acids. The most common method of synthesis is through the esterification of oleic acid with methanol in the presence of a catalyst. This method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
Methyl oleate has been used in various scientific research applications, including the study of lipid metabolism, as a solvent for lipophilic compounds, and as a substrate for lipase enzymes. It has also been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Propriétés
Numéro CAS |
17364-07-7 |
|---|---|
Nom du produit |
9-Octadecenoic acid (9Z)-, 1-methylethyl ester |
Formule moléculaire |
C21H40O2 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
propan-2-yl octadec-9-enoate |
InChI |
InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h11-12,20H,4-10,13-19H2,1-3H3 |
Clé InChI |
PZQSQRCNMZGWFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C |
Autres numéros CAS |
112-11-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



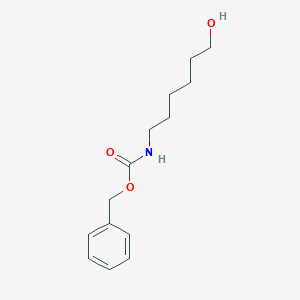
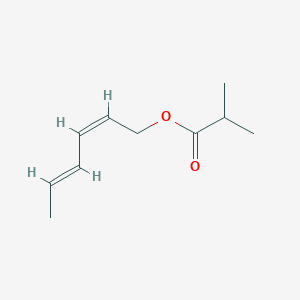
![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)
